2-((1H-Pyrazol-1-yl)methyl)aniline
Overview
Description
2-((1H-Pyrazol-1-yl)methyl)aniline is an organic compound that features both a pyrazole ring and an aniline moiety
Mechanism of Action
Target of Action
The primary targets of 2-((1H-Pyrazol-1-yl)methyl)aniline, also known as 2-[(1-Pyrazolyl)methyl]aniline, are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a mechanism that involves binding to the active site of the target organism’s proteins . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to changes in the target organism’s metabolic processes . This can result in the inhibition of the organism’s growth and reproduction, thereby exerting an antileishmanial and antimalarial effect .
Result of Action
The result of the action of this compound is the inhibition of the growth and reproduction of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria, diseases caused by these organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrazol-1-yl)methyl)aniline typically involves the reaction of aniline with pyrazole derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Another approach involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Pyrazol-1-yl)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyrazole or aniline derivatives.
Scientific Research Applications
2-((1H-Pyrazol-1-yl)methyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research has explored its use in developing drugs with anticancer, antimalarial, and antileishmanial activities
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrazol-5-yl)aniline: Similar structure but with different substitution patterns on the pyrazole ring.
1-(Pyrazol-1-yl)benzene: Lacks the aniline moiety, affecting its reactivity and applications.
3(5)-Substituted Pyrazoles: These compounds have different substitution patterns, which can influence their chemical properties and biological activities.
Uniqueness
2-((1H-Pyrazol-1-yl)methyl)aniline is unique due to its combination of a pyrazole ring and an aniline moiety, which provides a versatile platform for further functionalization and application in various fields. Its structure allows for diverse chemical reactions and potential biological activities, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(pyrazol-1-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQOHYYOWHKCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586320 | |
Record name | 2-[(1H-Pyrazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956533-57-6 | |
Record name | 2-[(1H-Pyrazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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